molecular formula C16H19FN2O2 B7511490 N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclohexanecarboxamide

N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclohexanecarboxamide

Cat. No. B7511490
M. Wt: 290.33 g/mol
InChI Key: NJYPVAXNIRNNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FOQCA and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of FOQCA is not fully understood. However, it has been suggested that FOQCA exerts its antitumor activity by inhibiting the activity of topoisomerase IIα, an enzyme that is critical for DNA replication and repair. FOQCA has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and physiological effects:
FOQCA has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. FOQCA has also been found to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process. In addition, FOQCA has been found to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of FOQCA is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, FOQCA has also been found to exhibit cytotoxicity against normal cells, which may limit its therapeutic potential. In addition, FOQCA is relatively unstable and requires careful handling during synthesis and storage.

Future Directions

Future research on FOQCA could focus on identifying its molecular targets and elucidating its mechanism of action. In addition, further studies could investigate the potential of FOQCA as a therapeutic agent for other diseases, such as autoimmune disorders. Finally, the development of more stable and less toxic derivatives of FOQCA could improve its potential as a therapeutic agent.

Synthesis Methods

FOQCA has been synthesized using various methods, including the reaction of 6-fluoro-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with cyclohexanecarbonyl chloride in the presence of triethylamine. Another method involves the reaction of 6-fluoro-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with cyclohexylamine in the presence of N,N’-dicyclohexylcarbodiimide.

Scientific Research Applications

FOQCA has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FOQCA has also been studied for its potential as an anti-inflammatory agent, with promising results.

properties

IUPAC Name

N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2/c17-12-8-11-6-7-15(20)18-13(11)9-14(12)19-16(21)10-4-2-1-3-5-10/h8-10H,1-7H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYPVAXNIRNNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=C3CCC(=O)NC3=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclohexanecarboxamide

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